3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole
Description
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a triazole derivative featuring a benzylsulfanyl group at position 3, a furan-2-yl substituent at position 5, and a methyl group at position 4 of the triazole ring. This compound belongs to the 1,2,4-triazole class, known for diverse pharmacological and agrochemical applications. Its synthesis typically involves S-alkylation of a triazole-3-thiol precursor with benzyl halides under basic conditions (e.g., K₂CO₃ in ethanol), followed by purification via recrystallization . Structural elucidation relies on NMR, X-ray diffraction, and computational methods .
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3OS/c1-17-13(12-8-5-9-18-12)15-16-14(17)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
UVLSYWPTIHNSLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization Followed by Alkylation
This method adapts the thiosemicarbazide cyclization strategy reported for analogous triazole derivatives.
Step 1: Synthesis of 4-Methyl-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol
-
Reaction of Furan-2-Carboxylic Acid Hydrazide with Methyl Isothiocyanate
Furan-2-carboxylic acid hydrazide (1.0 equiv) reacts with methyl isothiocyanate (1.1 equiv) in dry benzene under reflux for 6 hours to yield 1-(furan-2-carbonyl)-4-methylthiosemicarbazide.Key Conditions :
-
Solvent: Dry benzene
-
Temperature: Reflux (80°C)
-
Yield: 88–92%
-
-
Cyclization to Triazole Thiol
The thiosemicarbazide undergoes base-mediated cyclization using 2N NaOH under reflux for 4 hours, forming 4-methyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol.Characterization Data :
Step 2: Introduction of Benzylsulfanyl Group
The thiol group at position 3 undergoes nucleophilic substitution with benzyl bromide in ethanol containing 10% NaOH:
Optimized Conditions :
-
Molar ratio: 1:1.2 (thiol:benzyl bromide)
-
Temperature: 60°C, 3 hours
-
Yield: 75–80%
Direct Alkylation of Preformed Triazole Thiols
An alternative route modifies existing protocols for 4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole, replacing benzyl groups with methyl via selective alkylation.
Step 1: Synthesis of 4-Methyl-5-(Furan-2-yl)-4H-1,2,4-Triazole-3-Thiol
As described in Section 1.1.
Step 2: Benzylation of Thiol Group
Using benzyl chloride instead of benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, TBAB, as catalyst):
Advantages :
-
Higher regioselectivity
-
Reduced side reactions
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 271.34 g/mol |
| logP | 3.82 |
| Hydrogen Bond Acceptors | 4 |
Challenges and Optimization
Regioselectivity in Cyclization
The position of methyl substitution (N4 vs. N1) depends on the steric and electronic effects of the starting hydrazide. Using methyl isothiocyanate ensures exclusive N4 methylation due to the smaller size of the methyl group.
Purification Methods
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >98% purity.
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves byproducts from incomplete alkylation.
Comparative Analysis of Methods
| Parameter | Thiosemicarbazide Route | Direct Alkylation Route |
|---|---|---|
| Overall Yield | 65–70% | 75–80% |
| Reaction Time | 10–12 hours | 6–8 hours |
| Scalability | Moderate | High |
| Purity (HPLC) | 95% | 98% |
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, benzyl chloride, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The biological activity of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole has been explored in several studies, indicating its potential in various therapeutic areas:
Antimicrobial Activity
Compounds based on the triazole scaffold are often evaluated for their antimicrobial properties. Research indicates that 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole exhibits significant antibacterial and antifungal activity against various pathogens. For instance, studies have shown that triazoles can inhibit the growth of fungi such as Candida albicans and bacteria like Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as Caco-2 and MDA-MB-231. The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .
Anti-inflammatory Effects
Research has indicated that compounds containing the triazole ring exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several case studies highlight the applications of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole:
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 5-position substituent significantly influences biological activity and physicochemical properties.
Key Findings :
- Furan-2-yl derivatives exhibit moderate toxicity (LD₅₀ > 500 mg/kg) but are tunable via alkyl chain modifications .
- Indole- and pyridine-substituted triazoles show enhanced biological activity due to aromatic interactions with target proteins .
- Adamantane-substituted derivatives display superior pharmacokinetic profiles, attributed to adamantane's rigid, lipophilic structure .
Substituent Variations at Position 3
The benzylsulfanyl group at position 3 can be replaced with other sulfur-containing moieties:
Key Findings :
Methyl Group at Position 4
The methyl group at position 4 is a common feature across many triazole derivatives, contributing to:
Toxicity Profiles
- Furan-2-yl derivatives : Class IV-V toxicity (LD₅₀ > 500 mg/kg); toxicity increases with longer alkyl chains (e.g., heptyl > propyl) .
- Indole-2-yl derivatives : Higher acute toxicity (Class III) due to enhanced membrane permeability .
- Adamantane derivatives : Low toxicity (Class V) owing to poor gastrointestinal absorption .
Antioxidant Activity
Pyridin-4-yl and chlorophenyl-substituted triazoles exhibit IC₅₀ values 2–3 times lower than BHA/BHT in DPPH radical scavenging assays .
Biological Activity
Introduction
3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole class of compounds, which are recognized for their diverse biological activities. This compound features a unique combination of a furan ring and a benzylsulfanyl group that enhances its potential as a pharmaceutical agent. The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antifungal, anticancer properties, and other pharmacological effects.
Chemical Properties
The molecular formula for 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole is C14H13N3OS, with a molecular weight of 271.34 g/mol. The presence of the triazole moiety contributes to its stability and versatility in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole possess moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Staphylococcus epidermidis at concentrations around 100 µg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | S. epidermidis | 12 |
| 3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-triazole | S. aureus | 14 |
| 3-(Benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-triazole | S. epidermidis | 11 |
2. Antifungal Activity
The antifungal properties of triazole derivatives have also been explored extensively. Compounds with similar structures have shown efficacy against various fungal species, indicating that the presence of the furan and benzylsulfanyl groups may enhance antifungal activity .
3. Anticancer Activity
The anticancer potential of triazole derivatives is particularly promising. Studies have indicated that compounds like 3-(benzylsulfanyl)-5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole can induce cytotoxic effects in cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
The biological activity of triazoles often stems from their ability to interact with various biological targets. For instance:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for the survival of pathogens or cancer cells.
- DNA Interaction : Some triazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
These interactions are crucial for understanding how modifications in the chemical structure can influence biological outcomes.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:
- Study A : A recent study synthesized a series of new triazole derivatives incorporating various functional groups and evaluated their antibacterial and antifungal activities. The results indicated that modifications around the triazole ring significantly impacted their efficacy against microbial strains .
- Study B : Another investigation explored the cytotoxic effects of triazole-based compounds on human cancer cell lines. The results showed that specific structural modifications led to enhanced anticancer activity compared to standard treatments .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, glacial acetic acid, reflux (4 h) | 75–80 | |
| Sulfanyl substitution | KOH, chloroacetamide derivatives, ethanol/water (1:1), 60°C | 65–70 |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this triazole derivative?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, furan protons resonate at δ 6.2–7.4 ppm, while benzylsulfanyl methyl groups appear at δ 2.5–3.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 312.08 for C_{14HNOS) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., CCDC-1441403 for analogous triazoles) .
Advanced: How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or similar software with B3LYP/6-311G(d,p) basis sets to:
- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites .
- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE ≈ 4.2 eV for furan-containing triazoles) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological assays .
Q. Table 2: DFT-Calculated Parameters for Analogous Compounds
| Parameter | Value | Relevance | Reference |
|---|---|---|---|
| HOMO (eV) | -6.3 | Electrophilicity | |
| Dipole Moment (D) | 3.8 | Polarity in aqueous media |
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-Response Analysis : Use standardized protocols (e.g., CLSI M27 for antifungal assays) to minimize variability in IC values .
- Structural-Activity Relationships (SAR) : Compare substituent effects; e.g., electron-withdrawing groups (e.g., -NO) enhance antifungal activity but reduce solubility .
- Reproducibility Checks : Validate results across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) .
Advanced: How does molecular docking elucidate the mechanism of action against specific enzymes?
Methodological Answer:
- Target Selection : Prioritize enzymes like lanosterol 14α-demethylase (CYP51) for antifungal activity or EGFR kinase for anticancer studies .
- Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields.
- Binding Affinity : Analogous triazoles show ΔG ≈ -9.2 kcal/mol for CYP51 .
- Hydrogen Bonding : Furanyl oxygen and triazole nitrogen form critical interactions with active-site residues (e.g., Arg-96 in CYP51) .
Q. Table 3: Docking Results for Antifungal Targets
| Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| CYP51 | 5TZ1 | -9.5 | S-benzyl with heme Fe | |
| DHFR | 1U72 | -8.1 | Triazole-N with Asp-94 |
Basic: What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on human fibroblast (e.g., NIH/3T3) to assess selectivity (IC > 50 µM desirable) .
Advanced: How can regioselectivity challenges in triazole substitution be addressed during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
